

Preventing precipitation of AS2863619 in aqueous solutions.

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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B2896920 Get Quote

AS2863619 Technical Support Center

Welcome to the technical support center for AS2863619. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of AS2863619 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619?

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively.[1][2][3] It functions as a powerful inducer of the transcription factor Foxp3 in conventional T cells (Tconv), enabling their conversion into regulatory T (Treg) cells.[1][4] This mechanism involves the inhibition of CDK8/19, which leads to enhanced activation of STAT5, a key signal transducer that activates the Foxp3 gene.

Q2: What are the key physicochemical properties of AS2863619?

The fundamental properties of AS2863619 are summarized below. This information is critical for accurate stock solution preparation and experimental design.



Property	Value	Reference
CAS Number	2241300-51-4	
Molecular Formula	C16H14Cl2N8O	-
Molecular Weight	405.24 g/mol	-
Appearance	Solid Powder	-

Q3: What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AS2863619. Solubility in DMSO has been reported at concentrations up to 199.88 mM (81 mg/mL). It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.

Q4: Why does AS2863619 precipitate when I add it to my aqueous buffer or cell culture medium?

Precipitation typically occurs when the concentration of AS2863619 exceeds its solubility limit in the final aqueous solution. While highly soluble in organic solvents like DMSO, many small molecules exhibit poor solubility in water. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if the final concentration is too high or if the dilution is not performed correctly. This process is known as supersaturation, where the solution temporarily holds more solute than it can stably maintain.

Troubleshooting Guide: Preventing Precipitation

Q5: My compound precipitated immediately after I diluted my DMSO stock into my aqueous medium. What should I do?

This common issue can be resolved by optimizing your dilution strategy.

 Verify Final Concentration: Ensure your target concentration does not exceed the known solubility limit of AS2863619 in your specific medium. If the solubility limit is unknown, an empirical test is recommended (see Experimental Protocol 2).

Troubleshooting & Optimization





- Control Final Solvent Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for in vitro cell-based assays, as higher concentrations can be toxic to cells.
- Improve Dilution Technique: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can trigger precipitation.
- Consider Temperature: Avoid adding a cold stock solution directly to warm media, as this
 temperature shock can decrease solubility. Allow the stock solution to equilibrate to room
 temperature before use.

Q6: My AS2863619 solution was clear at first but became cloudy after incubation. What causes this delayed precipitation?

Delayed precipitation can be caused by several factors:

- Metastable Supersaturation: The initial clear solution may have been a supersaturated state
 that was thermodynamically unstable. Over time, the compound begins to nucleate and
 crystallize out of solution.
- pH Shift: The pH of cell culture media can change during incubation due to cellular metabolism. If the solubility of AS2863619 is pH-dependent, this shift could cause it to precipitate.
- Temperature Fluctuations: Changes in temperature during incubation or storage can affect solubility. Storing prepared media at lower temperatures (e.g., 4°C) can significantly decrease the solubility of many compounds.
- Interactions with Media Components: The compound may interact with proteins or salts in the media, forming less soluble complexes over time.

Q7: How can I increase the aqueous solubility of AS2863619 for my experiments?

For challenging applications that require higher concentrations, several formulation strategies can be employed. These methods are commonly used to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).



Strategy	Description	Key Excipients/Methods
Co-Solvents	Using a water-miscible organic solvent to increase the solvency of the aqueous vehicle.	Polyethylene glycol (PEG), Propylene glycol, Ethanol.
Surfactants	Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility.	Polysorbates (e.g., Tween-80), Poloxamers.
pH Adjustment	For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.	Buffers, organic acids (e.g., citric acid).
Complexation	Using agents like cyclodextrins that have a hydrophobic interior to encapsulate the drug molecule and a hydrophilic exterior to improve water solubility.	Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Lipid-Based Systems	Formulations that dissolve the compound in lipids, which can form emulsions or self-emulsifying drug delivery systems (SEDDS) in aqueous environments.	Labrasol, Gelucire.

Experimental Protocols

Protocol 1: Preparation of AS2863619 Stock and Working Solutions

This protocol describes a standard method for preparing solutions for typical in vitro cell culture experiments.



- Prepare High-Concentration Stock in DMSO:
 - Accurately weigh the required amount of AS2863619 solid powder.
 - Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
 - Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
 - Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Prepare Intermediate Dilution (Optional):
 - If the final concentration is very low, it may be useful to prepare an intermediate dilution from the high-concentration stock in DMSO or the final aqueous buffer.
- Prepare Final Working Solution:
 - Warm the required volume of your final aqueous buffer or cell culture medium to 37°C.
 - While vortexing the warm medium, add the required volume of the AS2863619 DMSO stock drop-by-drop.
 - Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.1%).
 - Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use freshly prepared working solutions for best results.

Protocol 2: Determining the Empirical Solubility Limit in Aqueous Media

This method helps determine the maximum concentration at which AS2863619 remains soluble in your specific medium under experimental conditions.

Prepare Serial Dilutions:



- From a 10 mM DMSO stock of AS2863619, prepare a series of dilutions in your target cell culture medium (e.g., DMEM + 10% FBS).
- \circ Target final concentrations could range from 1 μ M to 50 μ M (e.g., 1, 2.5, 5, 10, 20, 50 μ M).
- Prepare a vehicle control containing the same final concentration of DMSO.

Incubation:

- Aliquot the dilutions into a 96-well plate.
- Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24-72 hours).

Assessment:

- Visually inspect each well for precipitation (cloudiness, visible particles) at several time points.
- For a more quantitative assessment, the plate can be read on a spectrophotometer at a high wavelength (e.g., 600-700 nm) to measure light scattering caused by insoluble particles.
- The highest concentration that remains clear throughout the incubation period is your empirical solubility limit.

Protocol 3: Example Formulation for In Vivo Oral Administration

For animal studies, specific formulations are required to achieve adequate exposure. A published formulation for oral gavage of AS2863619 is as follows.

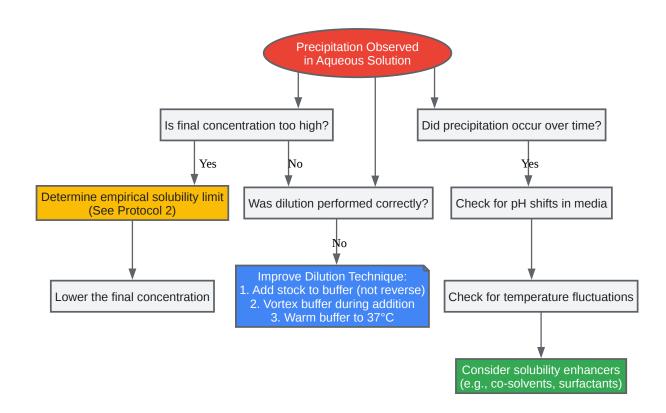
Prepare the Vehicle:

- Mix the vehicle components by volume: 40% PEG300, 5% Tween-80, and 50% Saline.
- Prepare the Dosing Solution:



- First, dissolve the required amount of AS2863619 in DMSO to create a concentrated solution. The volume of DMSO should correspond to 5% of the final total volume.
- Add the PEG300 to the DMSO solution and mix thoroughly.
- Add the Tween-80 and mix again.
- Finally, add the saline and mix until a clear, homogeneous solution is formed.
- The final solution will contain: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.
 Prepare this formulation freshly on the day of use.

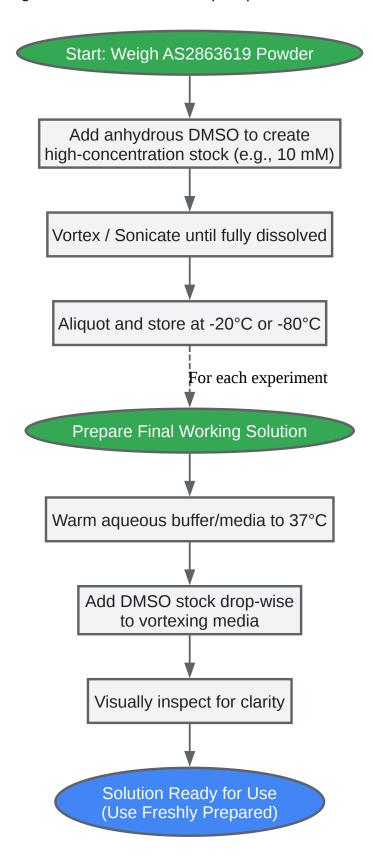
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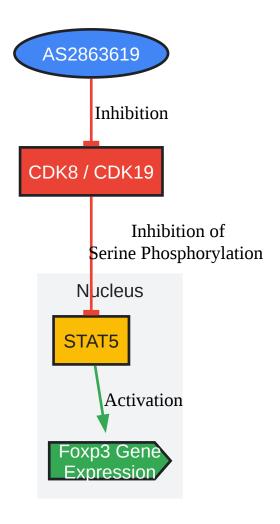
Caption: Troubleshooting workflow for AS2863619 precipitation.





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Caption: Experimental workflow for preparing AS2863619 solutions.



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Caption: Simplified signaling pathway for AS2863619 action.

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